![molecular formula C15H20N4O2 B15317247 benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)
benzyl N-[4-(azidomethyl)cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[4-(azidomethyl)cyclohexyl]carbamate is a compound that features a benzyl group, an azidomethyl group, and a cyclohexyl ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(azidomethyl)cyclohexyl]carbamate typically involves the reaction of benzyl chloroformate with N-[4-(azidomethyl)cyclohexyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[4-(azidomethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd-C) or trimethylphosphine and water.
Substitution: Various nucleophiles depending on the desired product.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst for the click reaction.
Major Products Formed
Reduction: Primary amine.
Substitution: Various substituted products depending on the nucleophile used.
Cycloaddition: Triazoles.
Applications De Recherche Scientifique
Benzyl N-[4-(azidomethyl)cyclohexyl]carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl N-[4-(azidomethyl)cyclohexyl]carbamate largely depends on the specific chemical reactions it undergoes. For example:
Reduction: The azide group is reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition: The azide group reacts with alkynes to form triazoles, which are stable and can be used in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl azide: Similar in structure but lacks the cyclohexyl ring.
Cyclohexyl azide: Similar in structure but lacks the benzyl group.
N-(Azidomethyl)cyclohexylamine: Similar in structure but lacks the carbamate group.
Uniqueness
Benzyl N-[4-(azidomethyl)cyclohexyl]carbamate is unique due to the presence of both the benzyl and cyclohexyl groups, as well as the azidomethyl and carbamate functionalities. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C15H20N4O2 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
benzyl N-[4-(azidomethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C15H20N4O2/c16-19-17-10-12-6-8-14(9-7-12)18-15(20)21-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,18,20) |
Clé InChI |
HTLBWIQWNJQOPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)
![8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)
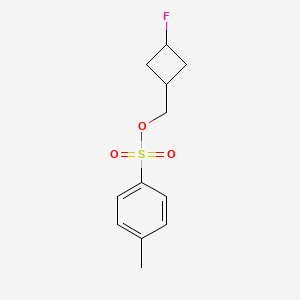
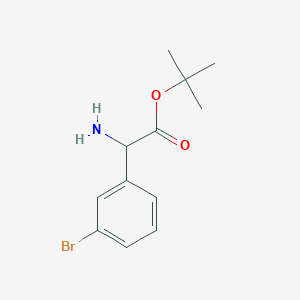
![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)
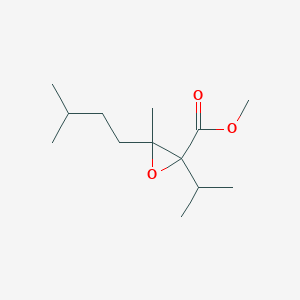
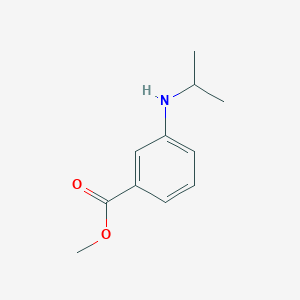
![(2R)-2-(1,3-dioxaindan-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),11(16),12,14-tetraene-4,7-dione](/img/structure/B15317223.png)
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)
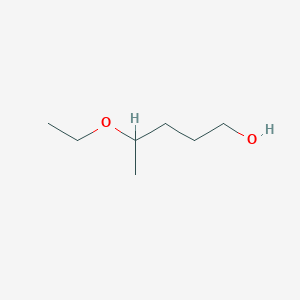
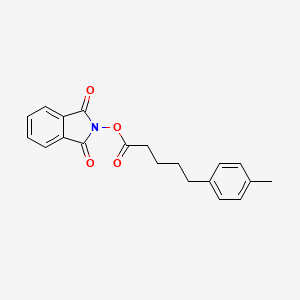
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15317249.png)

